1-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a 4-chlorophenyl and a 4-hydroxycyclohexyl substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chlorobenzyl chloride, cyclopropanecarboxylic acid, and 4-hydroxycyclohexylamine.
Step 1: Formation of 4-chlorophenylcyclopropanecarboxylic acid via a Friedel-Crafts acylation reaction.
Step 2: Conversion of the acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 3: Coupling of the acid chloride with 4-hydroxycyclohexylamine to form the final carboxamide product. This step is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of automated purification systems to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or BH₃ (Borane).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: 1-(4-chlorophenyl)-N-(4-oxocyclohexyl)cyclopropane-1-carboxamide.
Reduction: 1-(4-chlorophenyl)-N-(4-aminocyclohexyl)cyclopropane-1-carboxamide.
Substitution: 1-(4-substituted phenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular pathways and enzyme activity.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of specialty chemicals and materials.
- Potential applications in agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-(4-hydroxyphenyl)cyclopropane-1-carboxamide.
- 1-(4-bromophenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide.
- 1-(4-chlorophenyl)-N-(4-methoxycyclohexyl)cyclopropane-1-carboxamide.
Uniqueness:
- The presence of both a 4-chlorophenyl and a 4-hydroxycyclohexyl group provides a unique combination of hydrophobic and hydrophilic properties, potentially enhancing its binding affinity and specificity for certain biological targets.
- The cyclopropane ring adds rigidity to the molecule, which can influence its interaction with receptors and enzymes compared to more flexible analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-12-3-1-11(2-4-12)16(9-10-16)15(20)18-13-5-7-14(19)8-6-13/h1-4,13-14,19H,5-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJDZOMGZLVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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